Noxiptiline

Description

Structure

3D Structure

Properties

IUPAC Name |

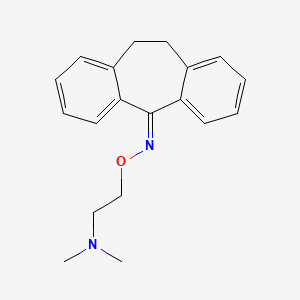

N,N-dimethyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylideneamino)oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-21(2)13-14-22-20-19-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)19/h3-10H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTURHKXTUDRPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCON=C1C2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4985-15-3 (mono-hydrochloride) | |

| Record name | Noxiptiline [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003362456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10187311 | |

| Record name | Noxiptiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3362-45-6 | |

| Record name | Noxiptiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3362-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noxiptiline [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003362456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Noxiptiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOXIPTILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF7D3NY7EL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Noxiptiline's Mechanism of Action in Neuronal Circuits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noxiptiline is a tricyclic antidepressant (TCA) that exerts its therapeutic effects through a multi-faceted mechanism of action primarily centered on the modulation of monoaminergic neurotransmission. As a serotonin-norepinephrine reuptake inhibitor (SNRI), this compound increases the synaptic availability of these key neurotransmitters implicated in mood regulation. Furthermore, its interaction with various other receptor systems contributes to its overall pharmacological profile, including its side-effect profile. This technical guide provides an in-depth exploration of this compound's mechanism of action in neuronal circuits, presenting available quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways.

Core Mechanism of Action: Serotonin and Norepinephrine Reuptake Inhibition

This compound's principal mechanism of action is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][2] By blocking these transporters located on the presynaptic terminal, this compound effectively reduces the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. This leads to an increased concentration and prolonged availability of these neurotransmitters to interact with postsynaptic receptors, thereby enhancing serotonergic and noradrenergic signaling.[1][2] This enhanced signaling in neuronal circuits associated with mood and emotion is believed to be the primary driver of its antidepressant effects.

Additional Pharmacological Actions: Receptor Antagonism

In addition to its primary action on neurotransmitter reuptake, this compound also exhibits antagonistic activity at several other key receptors within the central nervous system. This broader pharmacological profile is characteristic of many tricyclic antidepressants and contributes to both its therapeutic effects and its potential side effects. The most notable of these interactions are with:

-

Histamine H1 Receptors: Antagonism at H1 receptors is responsible for the sedative effects often observed with this compound.[1]

-

Muscarinic M1 Receptors: Blockade of M1 receptors leads to anticholinergic side effects, such as dry mouth, blurred vision, constipation, and urinary retention.[3]

-

Alpha-1 Adrenergic Receptors: Antagonism at these receptors can cause orthostatic hypotension (a drop in blood pressure upon standing) and dizziness.[3]

Quantitative Pharmacological Data

While specific, publicly available quantitative binding data (Ki or IC50 values) for this compound is limited, the following table provides a general overview of the expected affinities for a typical tricyclic antidepressant with a similar mechanism of action. It is crucial for researchers to determine the specific binding profile of this compound through dedicated experimental assays.

| Target | Action | Expected Affinity (Ki) | Primary Effect |

| Serotonin Transporter (SERT) | Inhibition | Low nM | Antidepressant |

| Norepinephrine Transporter (NET) | Inhibition | Low to mid nM | Antidepressant |

| Histamine H1 Receptor | Antagonism | Low nM | Sedation |

| Muscarinic M1 Receptor | Antagonism | Mid to high nM | Anticholinergic side effects |

| Alpha-1 Adrenergic Receptor | Antagonism | Mid to high nM | Orthostatic hypotension |

Experimental Protocols

The following sections outline generalized experimental protocols for determining the binding affinity and functional activity of this compound at its key molecular targets.

Radioligand Binding Assay for SERT and NET

This protocol provides a framework for determining the inhibitory constant (Ki) of this compound for the serotonin and norepinephrine transporters.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing human SERT or NET.

-

Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare a crude membrane fraction.

-

Determine protein concentration using a standard assay (e.g., Bradford or BCA).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET).

-

Add increasing concentrations of this compound (or a reference compound) to competing wells.

-

To determine non-specific binding, add a high concentration of a known potent inhibitor (e.g., fluoxetine for SERT, desipramine for NET).

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Incubate at a defined temperature (e.g., room temperature) for a specific duration to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.

-

Wash the filters several times with ice-cold buffer to remove unbound radioligand.

-

Place the filter discs in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Competitive Binding Assays for H1, M1, and Alpha-1 Adrenergic Receptors

A similar radioligand binding assay methodology can be employed to determine the affinity of this compound for the histamine H1, muscarinic M1, and alpha-1 adrenergic receptors. The key difference will be the choice of cell line, radioligand, and competing compound.

| Receptor | Cell Line | Radioligand Example | Non-specific Binding Agent |

| Histamine H1 | HEK293 cells expressing H1R | [³H]pyrilamine | Mepyramine |

| Muscarinic M1 | CHO-K1 cells expressing M1R | [³H]pirenzepine | Atropine |

| Alpha-1 Adrenergic | HEK293 cells expressing α1a-AR | [³H]prazosin | Phentolamine |

Conclusion

This compound's mechanism of action is multifaceted, with its primary antidepressant efficacy derived from the inhibition of serotonin and norepinephrine reuptake. Its interactions with histaminergic, muscarinic, and adrenergic receptors contribute to its overall pharmacological profile and are largely responsible for its characteristic side effects. A thorough understanding of this complex pharmacology, supported by robust quantitative data and detailed experimental validation, is essential for the continued research and development of novel therapeutics in the field of neuroscience.

References

Noxiptiline: A Technical Guide to its Discovery, Development, and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Discovery and Development History

Noxiptiline emerged during the "golden age" of psychopharmacology in the 1960s, a period that saw the discovery and development of the major classes of antidepressant medications.[4] Developed by researchers at Bayer AG, as indicated by patent filings, this compound was one of several tricyclic structures investigated for antidepressant properties.[1] It was introduced into European markets in the 1970s as a treatment for major depressive disorder.[1] Clinical studies from that era, including a notable comparative trial against amitriptyline, suggested that this compound might offer a faster onset of action, a significant clinical consideration.

Chemical Synthesis

The synthesis of this compound proceeds from the tricyclic ketone, dibenzosuberenone. The process involves two primary chemical transformations: the formation of a ketoxime, followed by a base-catalyzed alkylation.

Synthesis Workflow

The synthesis can be summarized as follows:

-

Oxime Formation: Dibenzosuberenone is reacted with hydroxylamine to form the corresponding ketoxime.

-

Alkylation: The resulting ketoxime is then alkylated using 2-dimethylaminoethyl chloride in the presence of a base to yield this compound.[1]

Experimental Protocol

A detailed experimental protocol with specific molar ratios, solvents, reaction conditions, and yields is not described in readily available scientific literature. The synthesis is outlined in U.S. Patent 3,963,778, assigned to Bayer AG, which provides the foundational methodology.[1] The general procedure involves the reaction of the ketone with hydroxylamine hydrochloride, followed by alkylation of the resulting oxime with the appropriate aminoalkyl halide in the presence of a suitable base, such as an alkali metal alkoxide.

Pharmacology

Mechanism of Action

This compound's primary antidepressant effect is believed to be mediated by its ability to block the reuptake of the monoamine neurotransmitters norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft.[1][4] By inhibiting the Norepinephrine Transporter (NET) and the Serotonin Transporter (SERT), this compound increases the synaptic concentration of these neurotransmitters, enhancing neurotransmission. Additionally, like other TCAs, this compound interacts with a variety of other receptors, which contributes to its side-effect profile. These include antagonism of muscarinic M1 acetylcholine receptors (anticholinergic effects), histamine H1 receptors (sedative effects), and α1-adrenergic receptors (orthostatic hypotension).[4]

Pharmacodynamics

The table below summarizes the known pharmacodynamic targets of this compound. Specific quantitative binding affinity data (e.g., Ki or IC50 values) are not well-documented in the accessible literature.

| Target | Action | Associated Clinical Effect | Quantitative Data (Ki) |

| Primary Targets | |||

| Serotonin Transporter (SERT) | Reuptake Inhibition | Antidepressant | Data not available |

| Norepinephrine Transporter (NET) | Reuptake Inhibition | Antidepressant | Data not available |

| Secondary Targets | |||

| Histamine H1 Receptor | Antagonism | Sedation, Weight Gain | Data not available |

| Muscarinic M1 Receptor | Antagonism | Anticholinergic effects (dry mouth, constipation, blurred vision) | Data not available |

| α1-Adrenergic Receptor | Antagonism | Orthostatic hypotension, Dizziness | Data not available |

Pharmacokinetics

Specific pharmacokinetic parameters for this compound in humans are not well-documented. As a lipophilic tricyclic compound, it is expected to be well-absorbed orally, undergo extensive hepatic metabolism (likely via the cytochrome P450 system), and exhibit a large volume of distribution and high protein binding, similar to other TCAs. The table below provides typical values for the comparator TCA, amitriptyline, to offer context.

| Parameter | This compound | Amitriptyline (for comparison) |

| Absorption | ||

| Bioavailability | Data not available | 30-60% |

| Tmax (Time to Peak Plasma Conc.) | Data not available | 2-12 hours |

| Distribution | ||

| Protein Binding | Data not available | ~95% |

| Metabolism | ||

| Primary Route | Hepatic (Presumed) | Hepatic (CYP2D6, CYP2C19) |

| Elimination | ||

| Half-life (t1/2) | Data not available | 10-28 hours |

Clinical Efficacy and Safety

This compound was established as an effective antidepressant, with at least one study suggesting it rivaled the efficacy of amitriptyline, a widely used TCA.[1]

Comparative Clinical Trial Data

A key clinical study was a double-blind, multi-center trial comparing this compound with amitriptyline in hospitalized patients with depression. The findings from the abstract of this study are summarized below.

| Study | Design | Patient Population | Key Findings |

| Lingjaerde O, et al. (1975) | Double-blind, randomized, multi-center | Hospitalized patients with primary depressive illness | - Onset of Action: After one week of treatment, this compound showed a statistically significant better effect than amitriptyline.- Later Efficacy: No significant differences in overall efficacy were observed after 2, 3, and 6 weeks of treatment.- Symptom Profile: No significant difference in effect on any single symptom or type of depression was found. |

Note: Data is based on the published abstract of the study. Detailed quantitative outcomes (e.g., depression scale score changes, p-values, and specific adverse event frequencies) were not available in the abstract.

Safety and Tolerability

The side-effect profile of this compound is consistent with that of other tricyclic antidepressants and is largely predictable from its pharmacodynamic actions at various receptors.

Common Adverse Effects: [4]

-

Anticholinergic: Dry mouth, constipation, urinary retention, blurred vision.

-

Cardiovascular: Orthostatic hypotension, dizziness, tachycardia.

-

Central Nervous System: Drowsiness, sedation.

Serious Adverse Effects:

-

As with other TCAs, there is a risk of more severe cardiovascular effects, such as arrhythmias, especially in overdose.[4]

-

Concomitant use with Monoamine Oxidase Inhibitors (MAOIs) is contraindicated due to the risk of serotonin syndrome and hypertensive crisis.[4]

Conclusion

This compound represents a classic example of a second-generation tricyclic antidepressant developed during a highly productive era of psychopharmacological research. Its history underscores the therapeutic focus of the time on modulating monoamine neurotransmitter systems. While its clinical efficacy was considered comparable to that of standard treatments like amitriptyline, and it possibly offered a faster onset of action, its use appears to have declined, and it is not widely available today. The limited availability of detailed, modern quantitative pharmacological and pharmacokinetic data in the public domain reflects its status as an older, less commonly used medication. Nevertheless, understanding the discovery and development history of compounds like this compound provides valuable context for modern drug discovery efforts in neuropsychopharmacology.

References

Noxiptiline: A Technical Review of its Function as a Serotonin-Norepinephrine Reuptake Inhibitor

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Core Mechanism of Action: SERT and NET Inhibition

Noxiptiline is classified as a tricyclic antidepressant, a class of drugs characterized by a three-ring chemical structure.[5] Its principal mechanism of action involves the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[2][4][6] By binding to and inhibiting the function of the serotonin transporter (SERT) and the norepinephrine transporter (NET) on presynaptic neurons, this compound effectively increases the concentration and prolongs the activity of these neurotransmitters in the synapse. This enhancement of serotonergic and noradrenergic signaling is believed to underlie its antidepressant effects.[4][6]

References

- 1. This compound [medbox.iiab.me]

- 2. What is this compound hydrochloride used for? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 3362-45-6 | Benchchem [benchchem.com]

- 5. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells | RTI [rti.org]

- 6. reactionbiology.com [reactionbiology.com]

Unraveling the Off-Target Pharmacology of Noxiptiline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the off-target receptor binding profile of the tricyclic antidepressant (TCA) Noxiptiline. Directed at researchers, scientists, and drug development professionals, this document synthesizes available pharmacological data, details relevant experimental methodologies, and visualizes key biological pathways to facilitate a deeper understanding of this compound's broader pharmacological footprint.

Executive Summary

Comparative Off-Target Receptor Binding Profile of Tricyclic Antidepressants

Due to the absence of specific binding affinity data for this compound, the following table summarizes the antagonist affinities (Ki, in nM) of other representative TCAs at key off-target receptors. This data is intended to provide a probable framework for understanding this compound's off-target pharmacology. Lower Ki values indicate higher binding affinity.

| Drug | Histamine H1 (Ki, nM) | Muscarinic M1 (Ki, nM) | Alpha-1 Adrenergic (Ki, nM) |

| Amitriptyline | 1.1 | 17 | 370 |

| Nortriptyline | 10 | 149 | - |

| Imipramine | 1.4 | 37 | 32 |

| Doxepin | 0.17 | - | - |

| Desipramine | - | - | - |

| Clomipramine | - | - | - |

| Protriptyline | 25 | - | - |

| Trimipramine | 0.27 | - | - |

Experimental Protocols: Radioligand Binding Assay

The determination of a compound's binding affinity for a specific receptor is commonly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (e.g., this compound) to displace a radioactively labeled ligand that is known to bind with high affinity and specificity to the target receptor.

Principle of the Assay

A fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with a preparation of membranes from cells or tissues that express the receptor of interest. The amount of radioligand bound to the receptor is then measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Generalized Protocol for a Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Cells or tissues expressing the target receptor are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford or BCA assay).

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in a specific order:

-

Assay buffer.

-

A fixed concentration of the appropriate radioligand (e.g., [3H]-Pyrilamine for H1 receptors, [3H]-QNB for muscarinic receptors, [3H]-Prazosin for alpha-1 adrenergic receptors).

-

Increasing concentrations of the unlabeled test compound (e.g., this compound).

-

A known concentration of the membrane preparation.

-

-

Control wells are included to determine total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

-

Incubation:

-

The assay plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined duration to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection and Data Analysis:

-

The filter mats are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is counted using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data is then analyzed using non-linear regression to determine the IC50 value of the test compound.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in determining off-target binding and the subsequent cellular signaling, the following diagrams are provided.

Figure 1: Workflow of a Competitive Radioligand Binding Assay.

Figure 2: Gq-Coupled Signaling Pathways for H1, M1, and Alpha-1 Receptors.

Conclusion

While direct quantitative data on the off-target receptor binding profile of this compound remains to be fully elucidated, its classification as a tricyclic antidepressant allows for informed inferences based on the well-documented pharmacology of this drug class. The primary off-target interactions are anticipated to be with histamine H1, muscarinic M1, and alpha-1 adrenergic receptors, which are responsible for many of the characteristic side effects of TCAs, such as sedation, dry mouth, and orthostatic hypotension.[5][6] The experimental protocols and signaling pathways detailed in this guide provide a foundational understanding for researchers investigating the broader pharmacological effects of this compound and other TCAs. Further research is warranted to definitively characterize the specific off-target binding affinities of this compound to enable a more precise prediction of its side effect profile and to explore potential polypharmacological therapeutic applications.

References

- 1. What is this compound hydrochloride used for? [synapse.patsnap.com]

- 2. This compound [medbox.iiab.me]

- 3. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. psychdb.com [psychdb.com]

- 7. karger.com [karger.com]

- 8. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]

- 9. Doxepin - Wikipedia [en.wikipedia.org]

- 10. Amitriptyline - Wikipedia [en.wikipedia.org]

- 11. apexbt.com [apexbt.com]

- 12. researchgate.net [researchgate.net]

- 13. Tricyclic antidepressants and mecamylamine bind to different sites in the human α4β2 nicotinic receptor ion channel - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Noxiptiline for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Noxiptiline, a tricyclic antidepressant. The information presented herein is intended for research and development purposes and details the necessary chemical transformations, experimental protocols, and quantitative data to facilitate its laboratory-scale preparation.

Overview of the Synthetic Pathway

The synthesis of this compound is a two-step process commencing with the ketone, 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, commonly known as dibenzosuberenone. The first step involves the formation of an oxime through a condensation reaction with hydroxylamine. The subsequent and final step is an O-alkylation of the oxime intermediate with 2-(dimethylamino)ethyl chloride to yield the target compound, this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the two key transformations in the synthesis of this compound. The protocols are based on established procedures for analogous compounds and provide a solid foundation for laboratory execution.

Step 1: Synthesis of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one oxime

This procedure details the formation of the oxime intermediate from dibenzosuberenone.

Reaction Scheme:

An In-depth Technical Guide to the Physicochemical Properties of Noxiptiline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noxiptiline, a tricyclic antidepressant (TCA), was introduced in Europe for the treatment of depression.[1] As a member of the TCA class, its pharmacological activity is primarily associated with the inhibition of serotonin and norepinephrine reuptake.[1] This guide provides a detailed overview of the core physicochemical properties of this compound, outlines experimental protocols for their determination, and visualizes its mechanism of action and a typical analytical workflow. This document is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its hydrochloride salt. It is important to note that while some experimental data is available, certain parameters are based on computational predictions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one O-[2-(dimethylamino)ethyl]oxime | [1] |

| Chemical Formula | C₁₉H₂₂N₂O | |

| Molecular Weight | 294.4 g/mol | [2] |

| CAS Number | 3362-45-6 | [1] |

| Boiling Point | 160-164 °C at 0.05 mmHg | |

| Predicted logP | 4.3 | [2] |

| Predicted Water Solubility | log₁₀WS = -3.82 (mol/L) | |

| pKa | Not experimentally determined. See recommended protocol below. |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 4985-15-3 | [1] |

| Melting Point | 186-188 °C |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on established analytical techniques and can be adapted for the specific analysis of this compound.

Determination of Melting Point

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered this compound hydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min until it is approximately 30 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.

-

Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely molten (liquefaction) are recorded as the melting range.

Determination of pKa

Methodology: Potentiometric Titration

-

Solution Preparation:

-

Prepare a 0.01 M solution of this compound in deionized water.

-

Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

-

Prepare a 0.1 M potassium chloride (KCl) solution to maintain constant ionic strength.

-

-

Instrumentation: A calibrated pH meter with a combination glass electrode and a magnetic stirrer are required. The pH meter should be calibrated using standard buffers of pH 4, 7, and 10.[3]

-

Titration Procedure:

-

Pipette a known volume (e.g., 25 mL) of the this compound solution into a beaker.

-

Add a sufficient volume of 0.1 M KCl to maintain a constant ionic strength.

-

Immerse the pH electrode in the solution and allow it to equilibrate while stirring.

-

Titrate the solution with the standardized 0.1 M HCl solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition. Continue the titration until a clear inflection point is observed in the pH curve.

-

-

Data Analysis: The pKa is determined from the pH at the half-equivalence point of the titration curve. The equivalence point is identified as the point of maximum slope on the curve.

Determination of Aqueous Solubility

Methodology: UV/Vis Spectrophotometry

-

Standard Curve Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution with deionized water.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV/Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed container.

-

Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with deionized water to a concentration that falls within the range of the standard curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Concentration Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the aqueous solubility of this compound.

Mandatory Visualizations

Signaling Pathway of this compound

The following diagram illustrates the primary mechanism of action of this compound, including its role as a serotonin and norepinephrine reuptake inhibitor and its antagonist effects at various receptors. It also depicts a potential downstream signaling cascade.

Caption: Mechanism of action of this compound.

Experimental Workflow for this compound Analysis

The following diagram outlines a typical experimental workflow for the quantitative analysis of this compound in a biological matrix, such as plasma.

Caption: Workflow for this compound analysis in plasma.

References

Navigating the Past: The Historical Context of Noxiptiline in European Pharmacopeia

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Noxiptiline, a tricyclic antidepressant (TCA), emerged in the European pharmaceutical landscape in the 1970s. Like other TCAs, it was developed for the treatment of depression.[1] This technical guide provides an in-depth exploration of the historical context of this compound, with a particular focus on its standing within the European Pharmacopoeia. For researchers, scientists, and drug development professionals, understanding the regulatory history and scientific underpinnings of past therapeutic agents can provide valuable insights for future innovation. While a dedicated monograph for this compound in the European Pharmacopoeia has not been identified through extensive research, this guide offers a comprehensive overview of its pharmacological profile, analytical methodologies of the era, and the broader regulatory environment for tricyclic antidepressants in Europe.

The European Pharmacopoeia: A Brief Overview

The European Pharmacopoeia (Ph. Eur.) provides a legal and scientific framework for the quality control of medicines in its member states. Its monographs establish stringent standards for the identity, purity, and potency of active pharmaceutical ingredients (APIs), excipients, and finished dosage forms. The absence of a specific monograph for this compound suggests it may not have achieved widespread, long-term use across Europe or that it was potentially marketed in specific regions with national, rather than European-level, pharmacopeial standards.

Pharmacological Profile of this compound

This compound functions as a serotonin and norepinephrine reuptake inhibitor, a mechanism of action characteristic of many tricyclic antidepressants.[1][2] By blocking the reuptake of these neurotransmitters in the synaptic cleft, this compound increases their availability, which is believed to be the primary basis for its antidepressant effects.[1] Additionally, like other TCAs, it exhibits antagonist activity at various other receptors, which contributes to its overall therapeutic and side-effect profile.[2][3]

Key Pharmacological Characteristics:

| Parameter | Description | Source |

| Primary Mechanism of Action | Inhibition of serotonin and norepinephrine reuptake. | [1][2] |

| Secondary Actions | Antagonist at muscarinic, histaminergic, and alpha-adrenergic receptors. | [2][3] |

| Therapeutic Indications | Primarily major depressive disorder. Also investigated for anxiety and chronic pain. | [1] |

| Administration Route | Oral. | [1] |

| Common Side Effects | Dry mouth, constipation, blurred vision, sedation, and orthostatic hypotension. | [1] |

Signaling Pathway of this compound's Primary Mechanism

The following diagram illustrates the primary mechanism of action of this compound at the synaptic level.

Historical Analytical and Quality Control Methodologies

In the absence of a specific European Pharmacopoeia monograph for this compound, the analytical methods of the time for other tricyclic antidepressants provide a relevant framework for understanding the quality control procedures that would have been in place. High-Performance Liquid Chromatography (HPLC) was a well-established and widely used technique for the analysis of TCAs in pharmaceutical formulations and biological fluids during the period of this compound's use.[4][5][6]

Example of a General HPLC Protocol for Tricyclic Antidepressants:

This protocol is a generalized representation and would require specific validation for this compound.

Objective: To determine the purity and concentration of a tricyclic antidepressant in a pharmaceutical preparation.

1. Instrumentation:

-

High-Performance Liquid Chromatograph

-

UV-Vis Detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

2. Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate buffer (e.g., potassium dihydrogen phosphate)

-

Purified water

-

Reference standard of the specific tricyclic antidepressant

-

Sample of the pharmaceutical formulation

3. Chromatographic Conditions (Illustrative):

-

Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 60:40 v/v), pH adjusted.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Detection Wavelength: Determined by the UV absorbance maximum of the analyte (typically in the range of 210-254 nm).

-

Injection Volume: 20 µL.

4. Standard and Sample Preparation:

-

Standard Solution: Accurately weigh a quantity of the reference standard and dissolve in a suitable solvent (e.g., methanol or mobile phase) to a known concentration.

-

Sample Solution: Extract the active ingredient from the pharmaceutical formulation (e.g., tablets, capsules) using a suitable solvent and dilute to a concentration within the linear range of the assay.

5. Analysis:

-

Inject the standard solution to establish the retention time and response factor.

-

Inject the sample solution.

-

Identify the analyte peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Calculate the quantity of the analyte in the sample by comparing the peak area with that of the standard.

6. System Suitability:

-

Perform system suitability tests to ensure the chromatographic system is performing adequately. This may include parameters such as theoretical plates, tailing factor, and reproducibility of injections.

Experimental Workflow for Quality Control

The following diagram outlines a typical workflow for the quality control of a pharmaceutical product containing a tricyclic antidepressant during the period this compound was marketed.

Conclusion

While this compound was a component of the European therapeutic arsenal for depression in the 1970s, its official standing within the comprehensive framework of the European Pharmacopoeia remains unclear. The absence of a dedicated monograph suggests a more limited or regionally focused clinical use compared to other tricyclic antidepressants that have established Ph. Eur. standards. For contemporary researchers, this historical context underscores the evolving nature of pharmaceutical regulation and quality control. The analytical principles of the time, predominantly centered around chromatographic techniques like HPLC, laid the groundwork for the more sophisticated methods employed today. Understanding the pharmacological profile and the historical analytical landscape of drugs like this compound provides a valuable perspective for the development and regulation of future therapeutics.

References

- 1. What is this compound hydrochloride used for? [synapse.patsnap.com]

- 2. This compound | 3362-45-6 | Benchchem [benchchem.com]

- 3. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]

- 4. Development of an HPLC method for the monitoring of tricyclic antidepressants in biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in the HPLC Analysis of Tricyclic Antidepressants in Bio-Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Update Review on the Developed Chromatographic Methods for the Analysis of Tricyclic Antidepressants [ijnc.ir]

Methodological & Application

Application Notes and Protocols: Characterization of Noxiptiline Activity at the Serotonin Transporter using an In Vitro Reuptake Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Noxiptiline is a tricyclic antidepressant (TCA) that exerts its therapeutic effects, in part, by modulating neurotransmitter levels in the synaptic cleft. A primary mechanism of action for many TCAs is the inhibition of monoamine reuptake transporters, including the serotonin transporter (SERT). This application note provides a detailed protocol for an in vitro serotonin reuptake assay to characterize the inhibitory activity of this compound on SERT. The described method utilizes a radiolabeled substrate, [³H]Serotonin ([³H]5-HT), to quantify the uptake in either human embryonic kidney 293 (HEK293) cells stably expressing the human serotonin transporter (hSERT) or in synaptosomal preparations from rodent brain tissue.

Data Presentation

| Compound | Class | Kᵢ for SERT (nM) | IC₅₀ for 5-HT Uptake (nM) |

| Imipramine | Tricyclic Antidepressant | 1 - 4 | 4 - 20 |

| Amitriptyline | Tricyclic Antidepressant | 4 - 10 | 20 - 50 |

| Fluoxetine | SSRI | 0.5 - 2 | 1 - 5 |

| Paroxetine | SSRI | 0.1 - 0.5 | 0.2 - 1 |

Note: Kᵢ and IC₅₀ values can vary depending on the specific assay conditions and tissue/cell type used.

Experimental Protocols

This section details the methodology for a radiolabeled serotonin reuptake inhibition assay.

Materials and Reagents

-

Cells or Tissue: HEK293 cells stably expressing hSERT or freshly prepared rat brain synaptosomes.

-

Radioligand: [³H]Serotonin ([³H]5-HT)

-

Test Compound: this compound hydrochloride

-

Reference Compounds: Imipramine, Fluoxetine

-

Assay Buffer (Krebs-Ringer-HEPES, KRH): 25 mM HEPES, 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose. Adjust pH to 7.4.

-

Wash Buffer: Ice-cold 0.9% NaCl solution.

-

Scintillation Cocktail

-

96-well microplates

-

Cell scraper or dounce homogenizer (for synaptosome preparation)

-

Microplate scintillation counter

Experimental Workflow

Caption: Experimental workflow for the in vitro serotonin reuptake assay.

Detailed Protocol (Cell-Based Assay)

-

Cell Culture: Culture HEK293-hSERT cells in appropriate media and conditions. Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Compound Preparation: Prepare serial dilutions of this compound and reference compounds in KRH buffer. A typical concentration range would be from 10⁻¹¹ to 10⁻⁵ M.

-

Assay Procedure:

-

On the day of the assay, aspirate the culture medium from the wells and wash the cell monolayer once with KRH buffer.

-

Add KRH buffer to each well and pre-incubate the plate at 37°C for 10-15 minutes.

-

Add the test and reference compounds at various concentrations to the appropriate wells. Include wells for total uptake (vehicle control) and non-specific uptake (a high concentration of a known SERT inhibitor, e.g., 10 µM Fluoxetine).

-

Initiate the reuptake reaction by adding [³H]Serotonin to all wells at a final concentration close to its Kₘ (typically in the low nanomolar range).

-

Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes).

-

Terminate the assay by rapidly aspirating the buffer and washing the cells multiple times with ice-cold wash buffer.

-

-

Detection:

-

Lyse the cells in each well and add a scintillation cocktail.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Data Analysis

-

Calculate the specific uptake by subtracting the non-specific uptake (counts per minute, CPM) from the total uptake (CPM).

-

Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Specific Uptake with Compound / Specific Uptake with Vehicle))

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value for this compound.

Mechanism of Action

Caption: Mechanism of serotonin reuptake inhibition by this compound.

This compound, as a tricyclic antidepressant, is believed to function as a competitive inhibitor of the serotonin transporter. By binding to SERT, this compound blocks the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. The in vitro reuptake assay described here provides a robust method to quantify the potency of this inhibitory action.

Application Notes and Protocols for Noxiptiline Administration in the Forced Swim Test

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for the administration of the tricyclic antidepressant (TCA) Noxiptiline in the forced swim test (FST), a common preclinical model for assessing antidepressant efficacy.

Introduction

The forced swim test is a widely used behavioral assay to screen potential antidepressant drugs. The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Antidepressant medications have been shown to reduce the duration of immobility, suggesting a potential therapeutic effect. This compound, a tricyclic antidepressant, is believed to exert its effects by inhibiting the reuptake of norepinephrine and serotonin in the synaptic cleft, thereby increasing the availability of these neurotransmitters.[1][2]

Mechanism of Action

This compound, as a member of the tricyclic antidepressant class, primarily functions by blocking the reuptake of key neurotransmitters, notably norepinephrine and serotonin, at the synaptic cleft. This inhibition leads to an increased concentration and prolonged activity of these neurotransmitters in the brain, which is thought to be the primary mechanism for its antidepressant effects.[1][2] Additionally, like other TCAs, this compound may also interact with other receptor systems, which can contribute to both its therapeutic actions and potential side effects.[1][3]

Data Presentation

Due to a lack of specific published studies detailing the use of this compound in the forced swim test, the following table presents hypothetical data based on typical results observed with structurally similar tricyclic antidepressants, such as Amitriptyline.[4][5] This data is for illustrative purposes to demonstrate how results are typically presented.

| Treatment Group | Dose (mg/kg) | Administration Route | Pre-treatment Time | Mean Immobility Time (s) | Mean Swimming Time (s) | Mean Climbing Time (s) |

| Vehicle Control | N/A | Intraperitoneal (i.p.) | 60 minutes | 150 ± 10 | 80 ± 8 | 10 ± 2 |

| This compound | 5 | Intraperitoneal (i.p.) | 60 minutes | 120 ± 9 | 100 ± 7 | 20 ± 3 |

| This compound | 10 | Intraperitoneal (i.p.) | 60 minutes | 90 ± 7 | 120 ± 9 | 30 ± 4 |

| This compound | 20 | Intraperitoneal (i.p.) | 60 minutes | 75 ± 6 | 130 ± 10 | 35 ± 5 |

| Positive Control (Imipramine) | 20 | Intraperitoneal (i.p.) | 60 minutes | 80 ± 7 | 125 ± 8 | 35 ± 4 |

*Values are represented as mean ± standard error of the mean (SEM).

Experimental Protocols

The following is a detailed protocol for conducting the forced swim test with this compound administration in rats. This protocol is based on established FST procedures.[6]

Materials

-

This compound hydrochloride

-

Vehicle (e.g., 0.9% saline)

-

Forced swim test apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Animal subjects (e.g., adult male Wistar rats, 200-250g)

-

Video recording equipment

-

Stopwatches or automated tracking software

-

Drying towels

-

Heating lamp

Procedure

-

Acclimation: House the animals in a temperature-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Allow free access to food and water.

-

Drug Preparation: Dissolve this compound hydrochloride in the vehicle to the desired concentrations (e.g., 5, 10, and 20 mg/kg). Prepare a fresh solution on the day of the experiment.

-

Animal Groups: Randomly assign animals to different treatment groups: Vehicle control, this compound (various doses), and a positive control (e.g., Imipramine).

-

Administration: Administer the prepared solutions via intraperitoneal (i.p.) injection at a volume of 1 ml/kg body weight.

-

Pre-treatment Time: Conduct the forced swim test 60 minutes after drug administration.

-

Forced Swim Test:

-

Pre-swim Session (Day 1): Place each rat individually into the swim cylinder for a 15-minute pre-swim session. This session is for habituation. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

-

Test Session (Day 2): 24 hours after the pre-swim session, administer the assigned treatment. Following the pre-treatment period (60 minutes), place the rat back into the swim cylinder for a 5-minute test session.

-

-

Data Collection: Record the entire 5-minute test session using a video camera. Subsequently, an observer blind to the treatment conditions should score the duration of immobility, swimming, and climbing behaviors.

-

Immobility: The rat is considered immobile when it remains floating with only minor movements necessary to keep its head above water.

-

Swimming: The rat is considered to be swimming when it is making active swimming motions, moving around the cylinder.

-

Climbing: The rat is considered to be climbing when it is making active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.

-

-

Post-Test Care: After the test, remove the animals from the water, dry them thoroughly with a towel, and place them in a clean, dry cage under a heating lamp for a short period to prevent hypothermia before returning them to their home cage.

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare the different treatment groups.

Mandatory Visualizations

Caption: Experimental workflow for this compound administration in the forced swim test.

Caption: Proposed mechanism of action of this compound leading to antidepressant-like effects.

References

- 1. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]

- 2. What is this compound hydrochloride used for? [synapse.patsnap.com]

- 3. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

Application Note: Quantification of Noxiptiline in Plasma by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of Noxiptiline in human plasma using High-Performance Liquid Chromatography (HPLC). This compound is a tricyclic antidepressant, and monitoring its plasma concentration is crucial for therapeutic drug monitoring and pharmacokinetic studies. While specific validated methods for this compound are not abundantly available in the public domain, its structural similarity to other tricyclic antidepressants, such as Nortriptyline, allows for the adaptation of established analytical methods. This application note outlines a representative HPLC method coupled with UV detection, including comprehensive protocols for sample preparation, chromatographic conditions, and method validation parameters based on established methodologies for analogous compounds.

Introduction

This compound is a tricyclic antidepressant used in the treatment of depressive disorders. Accurate and reliable quantification of this compound in plasma is essential for optimizing therapeutic outcomes and preventing toxicity. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the determination of drugs in biological matrices due to its high resolution, sensitivity, and specificity. This application note describes a robust HPLC method for the quantification of this compound in plasma, providing researchers with a solid foundation for method implementation and validation.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological matrices like plasma.[1][2] It offers high recovery and cleaner extracts compared to other methods.[2]

Materials:

-

Oasis HLB SPE Cartridges

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Ammonium Hydroxide

-

Internal Standard (IS) solution (e.g., Protriptyline or a similar tricyclic antidepressant)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Protocol:

-

Sample Pre-treatment: To 1 mL of plasma, add 100 µL of the internal standard solution. Vortex for 30 seconds.

-

SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

-

Analyte Elution: Elute this compound and the internal standard with 1 mL of a mixture of acetonitrile and ammonium hydroxide (98:2 v/v).

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex for 30 seconds.

-

Injection: Inject a defined volume (e.g., 20 µL) into the HPLC system.

Chromatographic Conditions

The following chromatographic conditions are a representative starting point and may require optimization.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 3.5) in a 40:60 (v/v) ratio.[3] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detector | UV Detector set at 240 nm[4] |

| Internal Standard | Protriptyline or a structurally similar compound not co-administered with this compound. |

Data Presentation

The following tables summarize typical validation parameters for HPLC methods used for the quantification of tricyclic antidepressants in plasma. These values provide a benchmark for the expected performance of the this compound assay.

Table 1: Sample Preparation Method Comparison

| Preparation Method | Principle | Recovery (%) | Pros | Cons | Citations |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. Elution with a strong solvent. | > 85 | High recovery, clean extracts, amenable to automation. | Can be more expensive and require method development for new analytes. | [1][5] |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | 70 - 90 | Inexpensive, effective for a wide range of analytes. | Can be labor-intensive, may form emulsions, uses larger solvent volumes. | [3][6] |

| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate plasma proteins, leaving the analyte in the supernatant. | > 90 | Simple, fast, and inexpensive. | Less clean extracts, potential for matrix effects. | [7] |

Table 2: Typical HPLC Method Validation Parameters for Tricyclic Antidepressants

| Parameter | Typical Range | Description | Citations |

| Linearity (r²) | > 0.995 | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | [6][8] |

| Limit of Detection (LOD) | 1 - 5 ng/mL | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated. | [5][8][9] |

| Limit of Quantification (LOQ) | 5 - 10 ng/mL | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | [9] |

| Accuracy (% Bias) | Within ±15% (±20% at LOQ) | The closeness of the measured value to the true value. | [7] |

| Precision (% RSD) | < 15% (< 20% at LOQ) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | [4][5][9] |

| Recovery (%) | > 80% | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte. | [3][5][8][10] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound quantification in plasma.

Logical Relationship of Method Development

Caption: Logical relationship of HPLC method development components.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in plasma using HPLC with UV detection. The outlined sample preparation and chromatographic conditions, based on established methods for structurally similar tricyclic antidepressants, offer a robust starting point for method development and validation. The provided data tables and workflow diagrams serve as valuable resources for researchers and scientists in the field of drug development and therapeutic drug monitoring. It is recommended that any laboratory implementing this method performs a full validation according to the relevant regulatory guidelines.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative determination of tricyclic antidepressants and their metabolites in plasma by solid-phase extraction (Bond-Elut TCA) and separation by capillary gas chromatography with nitrogen-phosphorous detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of amoxapine and nortriptyline in blood plasma and serum by salt-assisted liquid-liquid microextraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. waters.com [waters.com]

- 8. Selective determination of amitriptyline and nortriptyline in human plasma by HPLC with ultraviolet and particle beam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of nortriptyline in plasma by HPLC and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solid-phase extraction and analysis of 20 antidepressant drugs in human plasma by LC/MS with SSI method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Receptor Binding Assays of Noxiptiline Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noxiptiline is a tricyclic antidepressant (TCA) that exerts its therapeutic effects through modulation of multiple neurotransmitter systems.[1][2] Like other TCAs, its primary mechanism of action involves the inhibition of serotonin (SERT) and norepinephrine (NET) transporters, leading to increased synaptic availability of these neurotransmitters.[1][3] Additionally, this compound exhibits antagonistic activity at several other receptors, including histamine H1, muscarinic M1, and alpha-1-adrenergic receptors, which contributes to its overall pharmacological profile and side effects.[4] Understanding the binding affinity of this compound for these targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics with improved selectivity.

This document provides detailed protocols for conducting receptor binding assays for the primary molecular targets of this compound. While specific quantitative binding affinity data (Ki or IC50 values) for this compound are not consistently available in the public domain, the binding profile of the structurally and functionally similar TCA, amitriptyline, is well-characterized and is presented here as a reference.[4][5][6] These protocols are intended to guide researchers in setting up and performing robust and reproducible binding assays to characterize the interaction of this compound and other compounds with these important drug targets.

Quantitative Binding Data

The following table summarizes the binding affinities (Ki values in nM) of the representative tricyclic antidepressant, amitriptyline, for the primary targets of this compound. This data is provided to offer a comparative context for researchers investigating this compound's receptor binding profile.

| Target | Action | Representative Ki (nM) for Amitriptyline |

| Serotonin Transporter (SERT) | Reuptake Inhibition | 3.45[6] |

| Norepinephrine Transporter (NET) | Reuptake Inhibition | 13.3[6] |

| Histamine H1 Receptor | Antagonism | 0.5 - 1.1[6] |

| Muscarinic M1 Receptor | Antagonism | 11 - 24[6] |

| α1-Adrenergic Receptor | Antagonism | 4.4[6] |

Experimental Protocols

Detailed methodologies for performing competitive radioligand binding assays for each of this compound's key targets are provided below. These protocols are based on established principles of receptor binding assays and can be adapted based on specific laboratory conditions and available reagents.

Serotonin Transporter (SERT) Binding Assay

-

Objective: To determine the binding affinity of this compound for the human serotonin transporter (hSERT).

-

Materials:

-

hSERT-expressing cell membranes (e.g., from HEK293 cells)

-

Radioligand: [³H]-Citalopram or [¹²⁵I]-RTI-55

-

Non-specific binding control: Fluoxetine (10 µM)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid

-

Microplate scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Fluoxetine (for non-specific binding), or 50 µL of this compound dilution.

-

Add 50 µL of the radioligand at a concentration near its Kd to all wells.

-

Add 100 µL of the hSERT membrane preparation to each well.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a microplate scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

-

Norepinephrine Transporter (NET) Binding Assay

-

Objective: To determine the binding affinity of this compound for the human norepinephrine transporter (hNET).

-

Materials:

-

hNET-expressing cell membranes (e.g., from CHO or HEK293 cells)

-

Radioligand: [³H]-Nisoxetine or [³H]-Desipramine

-

Non-specific binding control: Desipramine (10 µM)

-

Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Microplate scintillation counter

-

-

Procedure:

-

Follow the same general procedure as the SERT binding assay, substituting the hNET-specific reagents.

-

Incubation is typically carried out at 4°C for 2-4 hours.

-

Histamine H1 Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for the human histamine H1 receptor.

-

Materials:

-

Histamine H1 receptor-expressing cell membranes (e.g., from HeLa or CHO cells)

-

Radioligand: [³H]-Pyrilamine or [³H]-Mepyramine

-

Non-specific binding control: Mepyramine (1 µM) or Diphenhydramine (10 µM)

-

Assay Buffer: 50 mM Na₂/K₂PO₄, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Microplate scintillation counter

-

-

Procedure:

-

Follow the general procedure outlined for the SERT binding assay, using the histamine H1 receptor-specific reagents.

-

Incubate at room temperature for 60 minutes.

-

Muscarinic M1 Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for the human muscarinic M1 receptor.

-

Materials:

-

Muscarinic M1 receptor-expressing cell membranes (e.g., from CHO-K1 cells)

-

Radioligand: [³H]-Pirenzepine or [³H]-Scopolamine

-

Non-specific binding control: Atropine (1 µM)

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Microplate scintillation counter

-

-

Procedure:

-

Follow the general procedure outlined for the SERT binding assay, using the muscarinic M1 receptor-specific reagents.

-

Incubate at 37°C for 60 minutes.

-

α1-Adrenergic Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for the human α1-adrenergic receptor.

-

Materials:

-

α1-adrenergic receptor-expressing cell membranes (e.g., from rat brain cortex or a suitable cell line)

-

Radioligand: [³H]-Prazosin

-

Non-specific binding control: Phentolamine (10 µM)

-

Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Microplate scintillation counter

-

-

Procedure:

-

Follow the general procedure outlined for the SERT binding assay, using the α1-adrenergic receptor-specific reagents.

-

Incubate at room temperature for 30-60 minutes.

-

Visualizations

The following diagrams illustrate the experimental workflow for a typical competitive radioligand binding assay and the signaling pathways modulated by this compound.

Caption: General workflow of a competitive radioligand binding assay.

Caption: Signaling pathways modulated by this compound.

References

Application Notes and Protocols for Studying Noxiptiline Pharmacokinetics in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific pharmacokinetic data for Noxiptiline in animal models is not widely available in publicly accessible literature. The following application notes and protocols are based on established methodologies for studying other tricyclic antidepressants (TCAs) with similar chemical structures and pharmacological properties, such as amitriptyline and imipramine. These protocols provide a foundational framework for initiating pharmacokinetic studies of this compound.

Introduction to this compound and its Pharmacokinetics

This compound is a tricyclic antidepressant (TCA) that, like other drugs in its class, is believed to exert its therapeutic effects by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin in the central nervous system.[1] Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. This involves characterizing its absorption, distribution, metabolism, and excretion (ADME) properties. Animal models are indispensable tools for these preclinical investigations.

Generally, TCAs are rapidly absorbed after oral administration and exhibit high binding to plasma proteins.[2] They are extensively metabolized in the liver, primarily by cytochrome P450 (CYP450) enzymes, followed by glucuronidation and renal excretion.[2] A significant first-pass metabolism in the intestine and liver can influence the oral bioavailability of these compounds.[3][4]

Recommended Animal Models

Based on studies of other TCAs, the following animal models are recommended for investigating the pharmacokinetics of this compound:

-

Rats: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies due to their well-characterized physiology and ease of handling. They are suitable for both oral and intravenous administration studies.

-

Mice: Strains such as Swiss CD1 or C57BL/6 can be used, particularly for initial screening, brain penetration studies, and when limited quantities of the test compound are available.[5]

Quantitative Data Summary (Hypothetical Data for this compound)

The following tables present hypothetical pharmacokinetic data for this compound in rats, based on typical values observed for other TCAs like amitriptyline.[3][4] This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats Following a Single Intravenous (IV) Dose of 5 mg/kg.

| Parameter | Symbol | Unit | Mean Value (± SD) |

| Maximum Plasma Concentration | Cmax | ng/mL | 1500 (± 250) |

| Area Under the Curve (0 to ∞) | AUC₀-∞ | ng·h/mL | 3500 (± 600) |

| Volume of Distribution | Vd | L/kg | 15 (± 3) |

| Clearance | CL | L/h/kg | 1.4 (± 0.3) |

| Elimination Half-life | t₁/₂ | h | 7.5 (± 1.5) |

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats Following a Single Oral (PO) Dose of 20 mg/kg.

| Parameter | Symbol | Unit | Mean Value (± SD) |

| Maximum Plasma Concentration | Cmax | ng/mL | 350 (± 80) |

| Time to Maximum Concentration | Tmax | h | 2.0 (± 0.5) |

| Area Under the Curve (0 to ∞) | AUC₀-∞ | ng·h/mL | 2800 (± 700) |

| Elimination Half-life | t₁/₂ | h | 8.0 (± 1.8) |

| Oral Bioavailability | F | % | 20 |

Detailed Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in rats following oral and intravenous administration of this compound.

Materials:

-

This compound hydrochloride

-

Vehicle for dosing (e.g., saline, 0.5% carboxymethylcellulose)

-

Sprague-Dawley rats (male, 200-250 g)

-

Dosing gavage needles (for oral administration)

-

Syringes and needles (for intravenous administration)

-

Blood collection tubes (e.g., heparinized microcentrifuge tubes)

-

Anesthesia (e.g., isoflurane)

-

Centrifuge

-

Freezer (-80°C)

Protocol:

-

Animal Acclimation: Acclimate rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.

-

Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.

-

Dosing Solution Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration.

-

Dosing:

-

Oral (PO) Administration: Administer the this compound formulation to the rats via oral gavage at a specified volume (e.g., 10 mL/kg).

-

Intravenous (IV) Administration: Administer the this compound solution via a tail vein injection at a specified volume (e.g., 5 mL/kg).

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points.

-

Suggested time points for IV administration: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Suggested time points for PO administration: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

-

Plasma Preparation:

-

Immediately transfer the blood samples into heparinized tubes.

-

Centrifuge the samples at approximately 4000 x g for 10 minutes at 4°C to separate the plasma.

-

-

Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method (LC-MS/MS)

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be developed and validated for the quantification of this compound in plasma.

General Procedure:

-

Sample Preparation: Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard (e.g., a deuterated analog of this compound or another TCA) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.

-

Chromatographic Separation: Inject the supernatant onto a reverse-phase C18 HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode.